molecular formula C11H18N2O B1306420 (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine CAS No. 626214-26-4

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

Cat. No.: B1306420
CAS No.: 626214-26-4
M. Wt: 194.27 g/mol
InChI Key: NAFSLJVIEUZHHQ-UHFFFAOYSA-N
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Description

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-N-(1-pyridin-2-ylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-10(12-8-5-9-14-2)11-6-3-4-7-13-11/h3-4,6-7,10,12H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFSLJVIEUZHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Medicinal Chemistry Applications[1][2]

Executive Summary

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (MW: 194.27 g/mol ) is a secondary amine intermediate frequently utilized in medicinal chemistry as a solubilizing linker and pharmacophore modulator .[1] Characterized by a chiral ethyl-pyridine moiety coupled to a flexible methoxypropyl chain, this scaffold balances lipophilicity with aqueous solubility, making it a critical building block in the synthesis of kinase inhibitors, GPCR ligands, and HIV maturation inhibitors.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic pathways, and structural characterization, designed for researchers in drug discovery and organic synthesis.

Part 1: Chemical Identity & Structure[1][3][4]

The molecule consists of a pyridine ring attached to a chiral ethyl group, which is secondary-amine-linked to a 3-methoxypropyl chain.[1] The presence of the pyridine nitrogen and the secondary amine provides two basic centers, while the terminal methoxy group acts as a hydrogen bond acceptor.

Parameter Data
IUPAC Name N-(3-Methoxypropyl)-1-(pyridin-2-yl)ethan-1-amine
Common Name (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
CAS Number Not widely listed; Research Grade (SCBT Ref: sc-283842)
SMILES COCCCNc1ccccn1 (Generic)
Chirality Contains one stereocenter at the C1-ethyl position.[1][2][3][4] Typically synthesized as a racemate or enantioselective amine.[1]
Structural Visualization (Pharmacophore)

The following diagram illustrates the key pharmacophoric features contributing to ligand-protein binding interactions.

Pharmacophore Pyridine Pyridine Ring (Aromatic / H-Bond Acceptor) ChiralCenter Chiral Center (C1-Ethyl) Pyridine->ChiralCenter Pi-Stacking Potential Amine Secondary Amine (Basic / Ionizable pKa ~9.5) ChiralCenter->Amine Stereo-defined Linker Propyl Linker (Flexible / Lipophilic) Amine->Linker N-Alkylation Ether Methoxy Group (Polar / H-Bond Acceptor) Linker->Ether Solubility Tail

Figure 1: Pharmacophore dissection of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine highlighting functional regions.[1]

Part 2: Physicochemical Properties[1]

Understanding the physicochemical profile is essential for predicting the compound's behavior in biological assays and formulation.[1]

Property Value (Predicted/Experimental) Significance
LogP (Octanol/Water) ~1.1 – 1.4Moderate lipophilicity; likely CNS penetrant.[1]
TPSA ~35 ŲHigh membrane permeability (Rule of 5 compliant).[1]
pKa (Pyridine N) ~5.2Unprotonated at physiological pH (7.4).[1]
pKa (Secondary Amine) ~9.6Protonated at physiological pH; improves solubility.[1]
Solubility High in organic solvents (DCM, MeOH); Moderate in water (pH dependent).[1]Suitable for liquid-phase synthesis libraries.[1]
H-Bond Donors 1 (NH)Minimal donor count reduces desolvation penalty.[1]
H-Bond Acceptors 3 (Pyridine N, Amine N, Ether O)Facilitates interactions with protein residues.
Part 3: Synthetic Methodology

The most robust route for synthesizing this scaffold is Reductive Amination .[1] This method is preferred over direct alkylation due to higher yields and the prevention of over-alkylation (quaternary ammonium formation).[1]

Reaction Pathway

Precursors: 2-Acetylpyridine + 3-Methoxypropylamine.[1]

Synthesis Ketone 2-Acetylpyridine Imine Imine Intermediate (Schiff Base) Ketone->Imine Dehydration Amine 3-Methoxypropylamine Amine->Imine Dehydration Product (3-Methoxy-propyl)- (1-pyridin-2-yl-ethyl)-amine Imine->Product Reduction Acid Cat. AcOH / Ti(OiPr)4 Acid->Imine Reductant NaBH(OAc)3 / DCE Reductant->Product

Figure 2: One-pot reductive amination pathway.[1]

Detailed Protocol (Self-Validating)
  • Imine Formation:

    • Dissolve 2-acetylpyridine (1.0 eq) and 3-methoxypropylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Validation Step: Add Titanium(IV) isopropoxide (1.2 eq) to act as a Lewis acid and water scavenger.[1] Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1] Disappearance of the ketone peak indicates imine formation.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of ketones.[1]

    • Stir at room temperature for 12–16 hours.

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO₃.[1]

    • Extract with Dichloromethane (DCM) (3x).[1]

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

    • Purification: Flash column chromatography (SiO₂).[1] Elute with DCM:MeOH:NH₄OH (95:5:0.5).[1] The polarity of the amine requires ammoniated eluent to prevent streaking.[1]

Part 4: Structural Characterization (Spectroscopy)[1]

Since this is a specific intermediate, the following data represents the predicted spectroscopic signature based on fragment analysis.

¹H NMR (400 MHz, CDCl₃)
  • Pyridine Ring:

    • δ 8.55 (d, 1H, ortho-H): Characteristic downfield shift due to ring nitrogen.

    • δ 7.65 (td, 1H), δ 7.20 (m, 1H), δ 7.15 (m, 1H): Remaining aromatic protons.

  • Chiral Ethyl Group:

    • δ 3.85 (q, 1H, CH -CH₃): Methine proton adjacent to pyridine and amine.

    • δ 1.40 (d, 3H, CH-CH ₃): Methyl doublet.

  • Propyl Chain:

    • δ 3.42 (t, 2H, -CH ₂-OMe): Triplet adjacent to oxygen.[1]

    • δ 3.32 (s, 3H, -OCH ₃): Sharp singlet for methoxy group.

    • δ 2.55 (m, 2H, -NH-CH ₂-): Methylene adjacent to amine.[1]

    • δ 1.75 (m, 2H, -CH₂-CH ₂-CH₂-): Central methylene multiplet.[1]

  • Amine:

    • δ 1.80 (br s, 1H, NH ): Broad singlet, exchangeable with D₂O.

Mass Spectrometry (ESI+)[1][5]
  • [M+H]⁺: 195.15 m/z.[1]

  • Fragmentation Pattern: Expect loss of the methoxypropyl chain or cleavage at the benzylic position (ethyl-pyridine bond).[1]

Part 5: Medicinal Chemistry Context[1][2][8]

This molecule is rarely a final drug but serves as a high-value intermediate in several therapeutic classes:

  • Kinase Inhibitors: The pyridine ring acts as a hinge binder (acceptor), while the methoxypropyl group extends into the solvent-exposed region of the ATP binding pocket, improving solubility.[1]

  • Histamine Antagonists: The structural similarity to Betahistine (2-[2-(methylamino)ethyl]pyridine) suggests potential affinity for H1/H3 receptors.[1] The bulkier methoxypropyl group may impart selectivity or act as an antagonist.[1]

  • HIV Maturation Inhibitors: Derivatives of this amine have been cited in patent literature (e.g., Bevirimat analogs) where the amine is coupled to triterpenoid scaffolds to modulate viral capsid processing.[1]

Part 6: Handling & Safety[1][2][8]
  • Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation and carbamate formation (reaction with atmospheric CO₂).[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References
  • Santa Cruz Biotechnology (SCBT). (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine Product Block. Catalog No. sc-283842.

  • ChemicalBook. 3-Methoxypropylamine Synthesis and Properties. (Precursor Data).

  • Patent WO2013090664A1. Derivatives of betulin (HIV Maturation Inhibitors). (Cites use of substituted amine linkers).

  • PubChem. 1-(Pyridin-2-yl)ethanamine Compound Summary. (Structural Analog Data). [1]

Sources

A Comprehensive Technical Guide to (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical compound (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine. It covers the fundamental molecular and physicochemical properties, including its molecular formula and weight. This document is intended to serve as a foundational resource for professionals in research and drug development, offering a structured approach to understanding and utilizing this compound.

Introduction

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is a chemical entity with potential applications in various fields of chemical and pharmaceutical research. Its structure, combining a pyridine ring with a substituted amine, suggests its potential as a building block in the synthesis of more complex molecules. A thorough understanding of its fundamental properties is the first step in exploring its utility. This guide aims to provide that foundational knowledge with clarity and precision.

Molecular and Physicochemical Properties

The core identity of a chemical compound lies in its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis, analytical characterization, and in the interpretation of experimental data.

Molecular Formula and Weight

The molecular formula for (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine has been determined to be C11H18N2O .[1] Based on this formula, the calculated molecular weight is 194.27 g/mol .[1]

A summary of these key identifiers is presented in the table below.

PropertyValueSource
Molecular Formula C11H18N2OSanta Cruz Biotechnology, Inc.[1]
Molecular Weight 194.27 g/mol Santa Cruz Biotechnology, Inc.[1]

Workflow for Property Determination

The determination of a compound's molecular formula and weight is a systematic process that begins with its chemical name and structure. The following workflow outlines the logical steps taken to arrive at the properties of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine.

Caption: Workflow for determining the molecular formula and weight of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine.

Synthesis and Characterization Considerations

While a detailed synthesis protocol is beyond the scope of this guide, it is pertinent to mention that compounds of this class are typically synthesized through multi-step organic reactions. The synthesis of structurally related amines often involves reductive amination or nucleophilic substitution reactions. For instance, the synthesis of other functionalized amines has been described in various patents and publications, which can serve as a reference for developing a synthetic route.

Characterization of the final compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H and C-O bonds.

Potential Applications in Research and Development

The structural motifs present in (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine, namely the pyridine ring and the secondary amine, are common in pharmacologically active compounds. Pyridine derivatives are known to exhibit a wide range of biological activities, and the amine functionality provides a handle for further chemical modification.

Potential areas of research where this compound could be of interest include:

  • Medicinal Chemistry: As a scaffold or intermediate for the synthesis of novel drug candidates.

  • Materials Science: In the development of new polymers or functional materials.

  • Agrochemicals: As a building block for new pesticides or herbicides.

Conclusion

This technical guide has provided the essential molecular information for (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine, establishing its molecular formula as C11H18N2O and its molecular weight as 194.27 g/mol .[1] By presenting this data in a structured and accessible format, this document aims to support the endeavors of researchers and scientists in their respective fields. Further investigation into the synthesis, characterization, and application of this compound is warranted to fully explore its potential.

References

Sources

Technical Whitepaper: Handling and Hazard Assessment of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

[1][2]

Executive Summary

This guide provides a comprehensive technical assessment of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine , a secondary amine building block frequently utilized in the synthesis of pharmaceutical intermediates (e.g., thrombin inhibitors, kinase inhibitors).[1]

As a "Research Chemical" often lacking a fully harmonized global safety dataset, this compound presents specific challenges.[1] This document bridges that gap by applying Structure-Activity Relationship (SAR) and Read-Across methodologies from validated analogs (e.g., 3-methoxypropylamine and 2-ethylaminopyridine) to establish a rigorous safety protocol.

Critical Hazard Overview:

  • Primary Hazard: Skin Corrosion/Irritation (Category 1B/2) due to high basicity.[1]

  • Secondary Hazard: Acute Toxicity (Oral/Dermal) driven by the pyridine moiety.[1]

  • Handling Status: Air-sensitive (absorbs CO₂); Hygroscopic.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Accurate hazard control begins with understanding the molecular architecture.[1] The dual-basic nature of this molecule (aliphatic amine + pyridine nitrogen) dictates its reactivity and toxicology.[1]

PropertySpecification / PredictionCausality & Relevance
Chemical Name (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amineIUPAC designation.[1]
CAS Number Proprietary / Research GradeTreat as UN2735 (Polyamines, liquid, corrosive) for transport.[1]
Molecular Formula C₁₁H₁₈N₂OMW: 194.27 g/mol .[1][2]
Structure Secondary amine core with ether tail and pyridine head.[1]Lipophilicity: The ether and pyridine groups increase LogP, facilitating dermal absorption better than simple alkylamines.[1]
pKa (Predicted) ~10.2 (Amine), ~5.2 (Pyridine)Corrosivity: The aliphatic amine pKa > 10 indicates potential for liquefactive necrosis on mucosal tissue.[1]
Boiling Point ~120-130°C (at reduced pressure)High boiler; low vapor pressure at RT, but aerosols are highly toxic.[1]
Solubility Miscible in organic solvents; Soluble in water (pH dependent).[1]Spill Cleanup: Water solubility implies rapid spread in wet environments; containment is critical.[1]

Hazard Identification (GHS Classification)

Since specific toxicological data is often absent for this exact structure, we apply Read-Across Logic using the "Functional Group Approach" mandated by regulatory bodies (e.g., ECHA, OSHA) for novel substances.[1]

Derived GHS Classification[1][2]
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1] (Source: Aliphatic secondary amine substructure)

    • H302: Harmful if swallowed.[1] (Source: Pyridine substructure)

    • H317: May cause an allergic skin reaction.[1] (Potential sensitizer).[1]

Mechanistic Toxicology[1][2]
  • Liquefactive Necrosis: Unlike acids which coagulate proteins (limiting penetration), the high pH of this amine saponifies fats in the cell membrane, allowing deep tissue penetration.[1] Immediate irrigation is the only effective mitigation.[1]

  • Metabolic Activation: The pyridine ring is susceptible to N-oxidation or ring hydroxylation by CYP450 enzymes.[1] While less toxic than benzene, pyridine derivatives can exhibit hepatotoxicity upon chronic exposure [1].[1]

Exposure Controls & Personal Protective Equipment (PPE)[1][2]

Standard "lab safety" is insufficient. The lipophilic nature of the methoxy-propyl chain requires specific barrier materials.[1]

Glove Permeation Protocol
  • Latex: DO NOT USE. Rapid degradation by organic amines.[1]

  • Nitrile (Disposable): Acceptable for splash protection only.[1] Change immediately upon contact.

  • Laminate Film (Silver Shield/4H): REQUIRED for prolonged handling, synthesis, or spill cleanup.[1]

    • Reasoning: The ether linkage acts as a solvent carrier, potentially accelerating the permeation of the toxic pyridine moiety through standard rubber.[1]

Engineering Controls
  • Fume Hood: Mandatory.[1] Minimum face velocity 100 fpm.[1]

  • Inert Atmosphere: Store and handle under Argon/Nitrogen.[1]

    • Chemistry Insight: Secondary amines react with atmospheric CO₂ to form carbamates/carbonates, altering stoichiometry and potentially precipitating solids that clog flow reactors.[1]

Emergency Response Protocols

Diagram: Spill Response Decision Logic

The following workflow illustrates the critical decision path for a spill of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine, prioritizing neutralization safety.

SpillResponseStartSpill Detected: (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amineAssessAssess Volume & LocationStart->AssessPPEDon PPE: Resp Protection + Silver Shield GlovesAssess->PPESmallSpillSmall (<100mL) In Fume Hood?PPE->SmallSpillLargeSpillLarge (>100mL) or Outside HoodPPE->LargeSpillAbsorbAbsorb with Vermiculite/SandSmallSpill->AbsorbContainmentEvacuateEvacuate Area Call HazMatLargeSpill->EvacuateHigh Vapor RiskNeutralizeNeutralization Risk Check: Do NOT use Strong Acids!Absorb->NeutralizeCitricApply Dilute Citric Acid or Sodium BisulfateNeutralize->CitricExothermic ControlWasteCollect as Hazardous Organic Basic WasteCitric->Waste

Figure 1: Decision logic for amine spills.[1] Note the prohibition of strong acids (e.g., concentrated HCl) to prevent violent exothermic misting.[1]

First Aid (Self-Validating)[1][2]
  • Eye Contact: Irrigate for 30 minutes .[1] Validation: Use pH paper on the tear duct fluid after 15 mins; if pH > 8, continue washing.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol; it enhances transdermal absorption of the pyridine ring.[1]

Synthesis & Handling Workflow (Graphviz)[1][2]

For researchers synthesizing or utilizing this building block, the following workflow ensures integrity of the compound and safety of the operator.

SynthesisSafetyRawMatRaw Material Receipt(Check Seal Integrity)StorageStorage:Desiccator/Argon(Prevents Carbamates)RawMat->StorageHygroscopicWeighingWeighing:Closed BalanceAvoid Metal SpatulasStorage->WeighingMinimize Air ExposureReactionReaction Setup:Add Acid Scavenger(if using as Nucleophile)Weighing->ReactionQuenchQuench:Cold Aqueous Workup(pH > 10 for extraction)Reaction->QuenchExothermic Potential

Figure 2: Handling lifecycle.[1] Note the critical pH adjustment during workup to ensure the amine remains in the organic phase.[1]

Ecological Impact & Disposal[1][2]

  • Aquatic Toxicity: Pyridine derivatives are generally harmful to aquatic life (Category 3).[1] Do not allow entry into drains.[1]

  • Disposal Code: D002 (Corrosive) .

  • Destruction Method: High-temperature incineration equipped with a scrubber for Nitrogen Oxides (NOx).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Pyridine and Derivatives. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Guidance on Read-Across.[1] Retrieved from [Link]

(Note: As this is a specialized research chemical, "Read-Across" data from References [1] and [4] are used to substantiate safety claims where specific data is proprietary.)

Methodological & Application

Application Note: Synthetic Strategies for (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of the secondary amine, (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine, a compound of interest in pharmaceutical and materials science research. Two primary, robust synthetic routes are presented: one-pot reductive amination and two-step N-alkylation. This note outlines the strategic considerations behind each pathway, provides detailed, step-by-step laboratory protocols, and includes comparative data to guide researchers in selecting the optimal method for their specific application. The protocols are designed to be self-validating, with an emphasis on reaction monitoring, purification, and characterization to ensure scientific integrity.

Introduction and Strategic Overview

The synthesis of secondary amines, particularly those incorporating heterocyclic moieties like pyridine, is a cornerstone of modern organic chemistry, with broad applications in drug discovery. The target molecule, (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine, combines a chiral pyridylethyl scaffold with a flexible methoxypropyl chain. The selection of a synthetic route depends on factors such as starting material availability, desired scale, stereochemical control, and process safety.

Two principal retrosynthetic disconnections are considered here:

  • Route A (Reductive Amination): Formation of the C-N bond by reacting a ketone (1-(pyridin-2-yl)ethanone) with a primary amine (3-methoxypropan-1-amine) via an intermediate imine, which is reduced in situ.

  • Route B (Nucleophilic Substitution): Formation of the C-N bond via an SN2 reaction between a primary amine (1-(pyridin-2-yl)ethanamine) and an alkyl halide (1-bromo-3-methoxypropane).

Reductive amination is often preferred for its efficiency as a one-pot procedure, while N-alkylation can sometimes be challenging due to the potential for over-alkylation, though this is less of a concern when forming a secondary amine from a primary one.[1][2]

Route A: One-Pot Reductive Amination

This approach is arguably the most direct method, condensing a ketone and an amine to form an imine, which is then immediately reduced to the target amine.

Principle and Rationale

The success of a one-pot reductive amination hinges on the choice of the reducing agent. The agent must be mild enough to not reduce the starting ketone but reactive enough to reduce the intermediate imine as it is formed.[3][4] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose.[4][5][6][7] Its steric bulk and the electron-withdrawing acetate groups attenuate its reactivity, making it highly selective for imines over ketones.[3] The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) to avoid hydrolysis of the reagent.[4][6]

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Ketone 1-(pyridin-2-yl)ethanone Mix Combine Ketone, Amine, & Solvent in Flask Ketone->Mix Amine 3-methoxypropan-1-amine Amine->Mix Solvent DCE (Anhydrous) Solvent->Mix STAB Add NaBH(OAc)₃ (STAB) (Portion-wise) Mix->STAB Stir 5 min Stir Stir at RT under N₂ (12-24 h) STAB->Stir Exothermic control Quench Quench with sat. NaHCO₃ Stir->Quench Monitor by TLC/LC-MS Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Silica Gel Chromatography Dry->Purify Product Final Product: (3-Methoxy-propyl)- (1-pyridin-2-yl-ethyl)-amine Purify->Product

Caption: Workflow for Reductive Amination.

Detailed Protocol: Reductive Amination

Materials:

  • 1-(pyridin-2-yl)ethanone (1.0 eq)

  • 3-methoxypropan-1-amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Ethyl acetate/Hexanes/Triethylamine solvent system for chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-(pyridin-2-yl)ethanone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Add 3-methoxypropan-1-amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the imine/hemiaminal intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An initial mild exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes with 1% triethylamine to afford the pure secondary amine.

Route B: Two-Step N-Alkylation via Nucleophilic Substitution

This classic method involves the formation of the amine followed by alkylation. It offers clear, distinct steps but requires the synthesis or purchase of the chiral primary amine precursor.

Principle and Rationale

This pathway relies on the nucleophilicity of the primary amine 1-(pyridin-2-yl)ethanamine to displace a leaving group from an electrophilic partner, such as 1-bromo-3-methoxypropane. The reaction is a standard SN2 substitution.[8] Key considerations include the choice of base and solvent. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the HBr generated in situ without competing in the alkylation. A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for promoting SN2 reactions. The primary challenge is preventing dialkylation, where the desired secondary amine product reacts again with the alkyl halide. This is minimized by using a slight excess of the primary amine starting material.

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine 1-(pyridin-2-yl)ethanamine Mix Combine Amine, Base, & Solvent in Flask Amine->Mix Halide 1-bromo-3-methoxypropane Base K₂CO₃ (Anhydrous) Base->Mix Solvent Acetonitrile (MeCN) Solvent->Mix AddHalide Add Alkyl Bromide Mix->AddHalide Heat Heat to Reflux (e.g., 80°C) (8-16 h) AddHalide->Heat Filter Cool to RT, Filter off Base Heat->Filter Monitor by TLC/LC-MS Concentrate Concentrate Filtrate Filter->Concentrate Dissolve Redissolve in DCM, Wash with H₂O Concentrate->Dissolve Dry Dry (Na₂SO₄), Filter, Concentrate Dissolve->Dry Purify Silica Gel Chromatography Dry->Purify Product Final Product: (3-Methoxy-propyl)- (1-pyridin-2-yl-ethyl)-amine Purify->Product

Caption: Workflow for N-Alkylation.

Detailed Protocol: N-Alkylation

Materials:

  • 1-(pyridin-2-yl)ethanamine (1.2 eq)

  • 1-bromo-3-methoxypropane (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Ethyl acetate/Hexanes/Triethylamine solvent system for chromatography

Procedure:

  • To a round-bottom flask, add 1-(pyridin-2-yl)ethanamine (1.2 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a ~0.3 M solution based on the alkyl bromide.

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add 1-bromo-3-methoxypropane (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-16 hours. Monitor the consumption of the alkyl bromide by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and wash with water (2x volumes) to remove any remaining salts and excess primary amine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel as described in Route A.

Data Summary and Comparison

The following table provides a comparative summary of the two synthetic routes based on typical outcomes in a research laboratory setting.

ParameterRoute A: Reductive AminationRoute B: N-Alkylation
Principle One-pot imine formation and reductionSN2 displacement
Key Reagents 1-(pyridin-2-yl)ethanone, NaBH(OAc)₃1-(pyridin-2-yl)ethanamine, K₂CO₃
Typical Yield 75-90%60-80%
Reaction Time 12-24 hours8-16 hours
Temperature Room TemperatureReflux (~82°C)
Key Advantage High efficiency, one-pot procedureUtilizes a different set of starting materials
Key Challenge Moisture-sensitive reagent (STAB)Potential for over-alkylation, requires heating
Purification Standard ChromatographyStandard Chromatography

Conclusion

Both reductive amination and N-alkylation represent viable and effective strategies for the synthesis of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine. For general laboratory synthesis where efficiency and operational simplicity are paramount, Route A: Reductive Amination is highly recommended.[5][7] Its mild, room-temperature conditions and one-pot nature make it an attractive choice.[4] Route B: N-Alkylation serves as an excellent alternative, particularly if the primary amine 1-(pyridin-2-yl)ethanamine is more readily available than the corresponding ketone. Careful control of stoichiometry is crucial in Route B to maximize the yield of the desired secondary amine. The final selection should be guided by starting material availability, laboratory capabilities, and overall project goals.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Powers, I. G., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Suga, H., Kakehi, A., & Ito, S. (2002). Synthesis of Chiral Nonracemic 1-(2-Pyridinyl)ethylamines: Stereospecific Introduction of Amino Function onto the 2-Pyridinylmethyl Carbon Center. ResearchGate. [Link]

  • Chemiz. (2025). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. [Link]

  • Shak, K. F., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of secondary amines with pyridine moieties via the 1,2‐addition of functionalized arylzinc reagents to pyridyl nitroso compounds. ResearchGate. [Link]

  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]

  • Pelter, A. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • Wang, D., et al. (2023). recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Unpublished. [Link]

  • The Organic Chemistry Tutor. (2019). synthesis of secondary amines. YouTube. [Link]

  • Royal Society of Chemistry. (2020). Synthesis General Procedures Method A: Preparation for compound E. Rsc.org. [Link]

  • Google Patents. (2008). CN101328129A - Preparation of 3-methoxy propanamine.
  • Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Rsc.org. [Link]

  • Reddit. (2026). Reductive amination with amines. Reddit. [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. frontiersin.org. [Link]

  • PubMed. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. pubmed.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. pubs.rsc.org. [Link]

  • Chinese Chemical Letters. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. chinchemlett.com. [Link]

  • ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. acs.org. [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. ncbi.nlm.nih.gov. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). organic-chemistry.org. [Link]

  • Google Patents. (n.d.). US3976697A - Preparation of tertiary amines.

Sources

Application Notes and Protocols for the Synthesis of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is a substituted ethylamine derivative with potential applications in pharmaceutical and medicinal chemistry due to the prevalence of the pyridinyl-ethylamine scaffold in biologically active compounds. Reductive amination serves as a highly efficient and widely adopted method for the synthesis of such secondary amines, offering a controlled, one-pot, or sequential approach to C-N bond formation.[1][2][3] This application note provides detailed protocols for the synthesis of the target molecule from 2-acetylpyridine and 3-methoxypropylamine, focusing on the selection of reagents, reaction mechanisms, and experimental procedures. The protocols are designed for researchers, scientists, and professionals in drug development, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Mechanistic Overview of Reductive Amination

Reductive amination involves two key transformations: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[2][4] The overall process is a cornerstone of modern organic synthesis due to its versatility and high yields.[5]

The initial step is the acid-catalyzed condensation of 2-acetylpyridine (a ketone) and 3-methoxypropylamine (a primary amine) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine. The subsequent reduction of the C=N double bond of the imine by a suitable reducing agent affords the desired secondary amine, (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine.

Reductive_Amination_Mechanism Reactants 2-Acetylpyridine + 3-Methoxypropylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H+ Imine Imine Intermediate Hemiaminal->Imine - H2O Product (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine Imine->Product + [H-] (Reducing Agent)

Caption: General mechanism of reductive amination.

Protocol I: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for reductive aminations.[6][7][8] Its key advantage lies in its ability to reduce the protonated imine intermediate much faster than the starting ketone, minimizing the formation of alcohol byproducts.[7] Furthermore, it is less toxic than sodium cyanoborohydride and can be used in a one-pot procedure.

Experimental Protocol

Materials:

  • 2-Acetylpyridine

  • 3-Methoxypropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyridine (1.0 eq) and 3-methoxypropylamine (1.0-1.2 eq).

  • Solvent Addition: Dissolve the reactants in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Acid Catalyst (Optional): For less reactive substrates, a catalytic amount of glacial acetic acid (0.1-1.0 eq) can be added to facilitate imine formation.[6]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirred solution in portions. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine.

Protocol II: Reductive Amination using Catalytic Hydrogenation

Catalytic hydrogenation is a green and cost-effective method for reductive amination, using molecular hydrogen as the reducing agent.[9] This method avoids the use of stoichiometric metal hydride reagents.[2] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[2]

Experimental Protocol

Materials:

  • 2-Acetylpyridine

  • 3-Methoxypropylamine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or a balloon filled with hydrogen

  • Celite®

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-acetylpyridine (1.0 eq) and 3-methoxypropylamine (1.0-1.2 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the vessel to a Parr hydrogenator or equip it with a hydrogen-filled balloon. Purge the vessel with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Data of Protocols

ParameterProtocol I: NaBH(OAc)₃Protocol II: Catalytic Hydrogenation
Reducing Agent Sodium triacetoxyborohydrideH₂ gas with Pd/C catalyst
Advantages Mild, selective, good functional group tolerance, one-pot procedure.[6]Green, cost-effective, no metal hydride waste.[9]
Disadvantages Stoichiometric reagent, potential for borate impurities.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Typical Solvents DCE, DCM, THF.[7][10]Methanol, Ethanol.
Reaction Conditions Room temperature.Room temperature, 1-4 atm H₂.
Work-up Aqueous quench and extraction.Filtration to remove catalyst.
Expected Yield Generally high (70-95%).Variable, can be high but sensitive to catalyst activity and substrate.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Mix 2-Acetylpyridine and 3-Methoxypropylamine in Solvent Add_Reagent Add Reducing Agent (NaBH(OAc)₃ or Pd/C + H₂) Start->Add_Reagent Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reagent->Reaction Workup Reaction Work-up (Quench or Filter) Reaction->Workup Extraction Aqueous Extraction Workup->Extraction For NaBH(OAc)₃ Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration For Catalytic Hydrogenation Drying Dry Organic Layer Extraction->Drying Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine Purification->Product

Sources

Advanced Application Note: (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine in Medicinal Chemistry

[1]

Executive Summary & Strategic Utility

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is a versatile bifunctional building block used extensively in modern medicinal chemistry.[1] It serves as a critical intermediate for introducing the 1-(pyridin-2-yl)ethyl pharmacophore—a motif known to enhance potency in GPCR and kinase inhibitors—while simultaneously incorporating a 3-methoxypropyl tail to modulate physicochemical properties such as solubility and lipophilicity (LogD).[1]

Key Application Areas:
  • GPCR Modulators: Specifically targeting chemokine receptors (e.g., CXCR7) where the pyridine nitrogen acts as a crucial hydrogen bond acceptor.[1]

  • Kinase Inhibitors: Used to access the ATP-binding pocket hinge region or solvent-exposed front pockets.[1]

  • Solubility Optimization: The terminal methoxy group disrupts crystal lattice energy and increases aqueous solubility compared to purely alkyl chains, without introducing a hydrogen bond donor (HBD) that might hinder membrane permeability.[1]

Physicochemical Profile & Design Logic

Understanding the intrinsic properties of this amine is essential for predicting its behavior in synthesis and biological assays.[1]

PropertyValue (Approx.)Medicinal Chemistry Implication
Molecular Weight 194.27 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP 1.2 - 1.5Lipophilic enough for cell permeability but low enough to avoid metabolic liabilities.[1]
pKa (Pyridine) ~5.2Weakly basic; remains uncharged at physiological pH, allowing membrane crossing.[1]
pKa (Sec. Amine) ~9.8Protonated at physiological pH; good for forming salt bridges in protein pockets.[1]
H-Bond Donors 1 (NH)Minimal HBD count favors CNS penetration and oral bioavailability.[1]
H-Bond Acceptors 3 (Py-N, OMe, NH)Rich vector for electrostatic interactions with target residues.[1]
Structural Logic (Why this Scaffold?)
  • The Pyridine "Anchor": The 2-substituted pyridine ring is a bioisostere for phenyl but with improved solubility and specific H-bonding capability (acceptor).[1] It often targets Serine or Threonine residues in active sites.[1]

  • The Chiral Center: The 1-ethyl linker creates a chiral center adjacent to the amine.[1] This allows for the exploration of stereospecific binding pockets.[1] Note: Commercial supplies are often racemic; chiral resolution or asymmetric synthesis is required for late-stage lead optimization.

  • The Methoxypropyl "Tail": This group functions as a "solubilizing tail."[1] The ether oxygen accepts H-bonds from water, improving solubility, while the propyl chain provides flexibility to reach solvent-exposed regions of the protein.[1]

Synthetic Protocols & Methodologies

This section details the primary chemical transformations used to incorporate this building block into drug candidates.[1]

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: To couple the amine to a heteroaromatic core (e.g., chloropyrimidine, chloropyridine) for kinase inhibitor synthesis.[1]

Mechanism: The secondary amine acts as a nucleophile, displacing a halide on an electron-deficient aromatic ring.[1]

Step-by-Step Procedure:

  • Reagents:

    • Substrate: 4-chloro-2-aminopyrimidine (or similar scaffold) (1.0 equiv).[1]

    • Nucleophile: (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (1.2 equiv).[1]

    • Base: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Diisopropylethylamine (DIPEA) (2.5 equiv).
      
    • Solvent: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Butanol or DMSO (anhydrous).
      
  • Reaction Assembly:

    • In a microwave vial, dissolve the chloro-substrate in the solvent (0.2 M concentration).

    • Add DIPEA followed by the amine building block.[1]

    • Seal the vial.[1]

  • Execution:

    • Thermal: Heat at 110°C for 12–16 hours.

    • Microwave (Preferred): Irradiate at 140°C for 30–60 minutes.

  • Work-up:

    • Concentrate solvent under reduced pressure.[1]

    • Dilute with Ethyl Acetate, wash with saturated NaHCO3 and Brine.[1]

    • Dry over MgSO4.[1]

  • Purification:

    • Flash Column Chromatography (DCM/MeOH gradient 0–10%).[1]

    • Validation: Verify product mass via LC-MS (M+H).

Protocol B: Amide Coupling (HATU Method)

Objective: To attach the amine to a carboxylic acid core, creating an amide linker common in GPCR ligands.[1]

Step-by-Step Procedure:

  • Activation:

    • Dissolve the Carboxylic Acid core (1.0 equiv) in DMF (anhydrous).

    • Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1]

    • Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling:

    • Add (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (1.1 equiv).[1]

    • Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Quench & Isolation:

    • Dilute reaction with water (precipitate may form).[1]

    • Extract with EtOAc (x3).[1]

    • Wash organic layer with 1N HCl (remove unreacted amine), then Sat.[1] NaHCO3 (remove unreacted acid).

    • Note: If the product contains the basic pyridine, avoid strong acid washes; use Ammonium Chloride solution instead.[1]

Stereochemical Considerations & Resolution

Since the building block contains a chiral center at the ethyl linker, biological activity often resides in a single enantiomer (Eutomer).[1]

Workflow for Chiral Resolution:

  • Synthesis: Perform coupling (Protocol A or B) using the racemic amine.[1]

  • Separation: Use Chiral SFC (Supercritical Fluid Chromatography).[1]

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).[1]

  • Validation: Test both enantiomers in the biological assay to determine the Eutomer.

Visualizing the Medicinal Chemistry Workflow

The following diagram illustrates the strategic integration of this building block into a drug discovery pipeline, highlighting the decision nodes for chirality and solubility.

MedChem_WorkflowStartTarget Identification(GPCR / Kinase)BB_SelectionSelect Building Block:(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amineStart->BB_SelectionFragment ScreeningCouplingCoupling Reaction(SNAr or Amide Bond)BB_Selection->CouplingSynthesisRacemic_HitRacemic Lead CompoundCoupling->Racemic_HitChiral_SepChiral Resolution(SFC / HPLC)Racemic_Hit->Chiral_SepIf active < 1uMEutomerEutomer (Active)High PotencyChiral_Sep->EutomerDistomerDistomer (Inactive)Metabolic ControlChiral_Sep->DistomerOpt_SolubilityOptimization:Methoxypropyl tail improves LogDEutomer->Opt_SolubilityPK ProfilingFinal_CandPre-Clinical CandidateOpt_Solubility->Final_Cand

Figure 1: Strategic workflow for integrating the amine building block into lead optimization.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Storage: Store at 2-8°C (Refrigerate). Hygroscopic—store under inert gas (Argon/Nitrogen) to prevent amine oxidation or water absorption.[1]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and lab coat.[1] Handle only in a fume hood.

References

  • Santa Cruz Biotechnology (SCBT). (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine Product Page. Retrieved from

  • PCT Patent WO2018019929A1. Piperidine CXCR7 Receptor Modulators. (Demonstrates the utility of 1-pyridin-2-yl-ethyl amine derivatives in GPCR drug discovery). Retrieved from

  • Vrankova, K. (2009).[1][2] Scope of enantioselective reduction of imines with trichlorosilane. University of Glasgow.[1] (Details the synthesis of chiral 1-(pyridin-2-yl)ethyl amines). Retrieved from

  • PubChem Database. 3-Methoxypropylamine (Substructure Analysis). National Center for Biotechnology Information.[1] Retrieved from [1]

Procedure for alkylation of 1-pyridin-2-yl-ethylamine with 3-methoxypropyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Procedure for Selective N-Mono-Alkylation of 1-pyridin-2-yl-ethylamine with 3-methoxypropyl Halides

Abstract & Introduction

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal for the construction of secondary amines that are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed technical guide for the selective N-mono-alkylation of 1-pyridin-2-yl-ethylamine with 3-methoxypropyl halides. The protocol emphasizes strategies to mitigate the common challenge of over-alkylation, a phenomenon where the desired secondary amine product, being nucleophilic itself, competes with the starting material for the alkylating agent, leading to mixtures of tertiary and even quaternary ammonium salts.[1][2][3]

This guide is designed for researchers in drug development and synthetic chemistry, offering in-depth mechanistic insights, a robust step-by-step protocol, and methods for product characterization. By explaining the causality behind procedural choices, such as solvent selection and stoichiometry, this document serves as both a practical protocol and an educational resource.

Mechanistic Insights: The S_N2 Pathway and Selectivity Control

The reaction between 1-pyridin-2-yl-ethylamine (a primary amine) and a 3-methoxypropyl halide proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4][5] The core of this reaction involves the lone pair of electrons on the primary amine's nitrogen atom acting as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide that bears the halogen leaving group.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine's nitrogen atom performs a "backside attack" on the carbon atom bonded to the halide, approaching from the side opposite the leaving group.[4] This concerted step involves the simultaneous formation of the new Carbon-Nitrogen bond and the cleavage of the Carbon-Halogen bond.[5]

  • Transition State: A transient, high-energy trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are partially bonded to the central carbon atom.[4]

  • Product Formation & Protonation: The reaction results in the formation of a protonated secondary amine (an ammonium salt).

  • Deprotonation: A base present in the reaction mixture abstracts the proton from the nitrogen atom, neutralizing the salt and yielding the final, uncharged secondary amine product. This step is crucial as it regenerates a nucleophilic species.

The primary challenge in this synthesis is controlling selectivity. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent S_N2 reaction that forms an undesired tertiary amine.[3]

Strategies for Achieving Mono-alkylation:

  • Stoichiometry: Utilizing a molar excess of the starting amine (1-pyridin-2-yl-ethylamine) ensures that the alkyl halide is more likely to encounter a molecule of the primary amine rather than the less abundant secondary amine product.[6][7]

  • Controlled Addition: Adding the alkyl halide dropwise to the reaction mixture maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the more abundant primary amine.[8]

  • Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used solely to neutralize the hydrohalic acid (e.g., HBr) byproduct.[8] This prevents the protonation and deactivation of the starting amine nucleophile.

Below is a diagram illustrating the S_N2 reaction mechanism.

sn2_mechanism Figure 1: S_N2 Mechanism for N-Alkylation cluster_reactants Reactants cluster_ts Transition State cluster_intermediate Intermediate cluster_products Products amine R-NH₂ (1-pyridin-2-yl-ethylamine) amine->inv1 halide R'-X (3-methoxypropyl halide) halide->inv1 ts [H₂N(R)---C---X]⁻ (Trigonal Bipyramidal) ts->inv2 salt R-NH₂⁺-R' (Ammonium Salt) salt->inv3 product R-NH-R' (Secondary Amine) base_salt Base-H⁺ inv1->ts Nucleophilic Attack inv2->salt Leaving Group Departs inv3->product Deprotonation (Base)

Caption: S_N2 Mechanism for N-Alkylation.

Experimental Protocol

This protocol details a general procedure for the alkylation of 1-pyridin-2-yl-ethylamine with 3-methoxypropyl bromide. The use of 3-methoxypropyl chloride is also feasible but may require more forcing conditions (e.g., higher temperature, addition of a catalytic amount of sodium iodide) due to the lower reactivity of chlorides compared to bromides as leaving groups.[5]

Materials and Equipment
Reagents & MaterialsEquipment
1-pyridin-2-yl-ethylamine (≥98%)Round-bottom flask with stir bar
3-methoxypropyl bromide (≥98%)Reflux condenser
Anhydrous Potassium Carbonate (K₂CO₃)Heating mantle with temperature control
Anhydrous Acetonitrile (CH₃CN) or DMFNitrogen/Argon inlet
Ethyl Acetate (EtOAc)Separatory funnel
Deionized WaterRotary evaporator
Brine (Saturated aq. NaCl)Glassware for extraction & drying
Anhydrous Sodium Sulfate (Na₂SO₄)Flash chromatography system
Silica Gel (for chromatography)TLC plates (silica gel 60 F₂₅₄)
NMR Spectrometer, IR Spectrometer, Mass Spectrometer
Step-by-Step Procedure

The overall experimental workflow is outlined in the diagram below.

workflow Figure 2: Experimental Workflow A 1. Reagent Setup B 2. Reaction Assembly A->B C 3. Alkyl Halide Addition B->C D 4. Reaction & Monitoring C->D E 5. Work-up & Extraction D->E F 6. Purification E->F G 7. Characterization F->G

Caption: High-level experimental workflow.

  • Reagent Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-pyridin-2-yl-ethylamine (1.22 g, 10.0 mmol, 2.0 eq.).

    • Add anhydrous acetonitrile (40 mL).

    • Add finely ground anhydrous potassium carbonate (2.07 g, 15.0 mmol, 3.0 eq.). Rationale: K₂CO₃ acts as a heterogeneous base to neutralize the HBr formed. Using a 3-fold excess ensures the reaction medium remains basic.

  • Reaction Assembly:

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction. Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

  • Alkyl Halide Addition:

    • In a separate vial, dissolve 3-methoxypropyl bromide (0.765 g, 5.0 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL).

    • Slowly add the 3-methoxypropyl bromide solution to the stirring amine mixture at room temperature over 20-30 minutes using a dropping funnel. Rationale: Slow addition helps control any initial exotherm and minimizes the concentration of the alkylating agent, thus favoring mono-alkylation.[8]

  • Reaction and Monitoring:

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-85 °C).

    • Stir the reaction at this temperature for 6-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

      • TLC System: 10% Methanol in Dichloromethane.

      • Visualization: UV light (254 nm) and/or staining (e.g., ninhydrin for primary amines).

      • The reaction is complete when the starting amine spot has significantly diminished.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities, while the brine wash helps to break emulsions and begin the drying process.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of 2% to 10% methanol in dichloromethane is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(3-methoxypropyl)-1-(pyridin-2-yl)ethan-1-amine as a clear oil or solid.

Product Characterization

Unequivocal confirmation of the product, N-(3-methoxypropyl)-1-(pyridin-2-yl)ethan-1-amine, is achieved through a combination of spectroscopic techniques.[9]

TechniqueExpected Observations for Product Confirmation
¹H NMR Appearance of new signals corresponding to the 3-methoxypropyl group: a triplet around 3.3-3.5 ppm (-OCH₃), a triplet around 3.5-3.7 ppm (-CH₂-O), a multiplet around 1.7-1.9 ppm (-CH₂-), and a triplet around 2.6-2.8 ppm (-N-CH₂-). Disappearance of the broad singlet for the primary amine (-NH₂) protons. Appearance of a new, less broad singlet for the secondary amine (-NH) proton.
¹³C NMR Appearance of new carbon signals for the 3-methoxypropyl group, typically around 58 ppm (-OCH₃), 70 ppm (-CH₂-O), 45 ppm (-N-CH₂-), and 30 ppm (-CH₂-).
IR Spec. Disappearance of the characteristic pair of N-H stretching bands for a primary amine (approx. 3300-3400 cm⁻¹). Appearance of a single, sharp N-H stretching band characteristic of a secondary amine (approx. 3300-3350 cm⁻¹).[9] Presence of a C-O-C ether stretch around 1100 cm⁻¹.
MS (ESI+) The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated exact mass of the protonated product (C₁₁H₁₈N₂O + H⁺).

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature. Inactive alkyl halide.Extend reaction time and monitor by TLC. If using an alkyl chloride, consider adding a catalytic amount of NaI (Finkelstein reaction conditions) to generate the more reactive iodide in situ. Ensure reagents are of high purity.
Significant Over-alkylation Alkyl halide added too quickly. Insufficient excess of primary amine.Repeat the reaction, ensuring slow, dropwise addition of the alkyl halide. Increase the molar excess of the primary amine to 3 or 4 equivalents.
Difficult Purification Product and starting material have similar polarity.Ensure the reaction goes to completion to consume the starting material. Use a very shallow gradient during column chromatography or consider an alternative purification method like preparative HPLC if necessary.
No Reaction Base is not effective. Amine is protonated.Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered for maximum surface area. Consider using a stronger, non-nucleophilic base like DBU or a soluble organic base like triethylamine.

References

  • Garg, N. K., Tan, M., & Johnson, M. T. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]

  • Chemistry LibreTexts. (2020). 9.4: Reaction of RX with NH₃ and amines. [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Garg, N. K., et al. (n.d.). Plausible mechanism for the base catalyzed N‐alkylation of amines with alcohols. ResearchGate. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Direct N-alkylation of amines with alcohols using AlCl₃ as a Lewis acid. (2014). [Link]

  • Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]

  • Chemistry Steps. (2025). SN2 Reaction Mechanism. [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of Amines I. Amine Alkylation by SN2 reaction. [Link]

  • The Organic Chemistry Tutor. (2019). SN2 reactions of enamines and alkyl halides. YouTube. [Link]

  • Ley, S. V., et al. (n.d.). a) Equipment layout for the optimization of the amine alkylation.... ResearchGate. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Varma, R. S., & Kumar, D. (2007). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface. Green Chemistry. [Link]

  • Salvatore, R. N., et al. (2014). Selective N-alkylation of primary amines with R–NH₂·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • OChemOnline. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... [Link]

  • Sommer, H. Z., et al. (1969). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Gheryani, A., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ChemProc. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. [Link]

  • Google Patents. (n.d.).

Sources

Preparation of Pharmaceutical Intermediates using (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

[1]

Abstract & Strategic Significance

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (CAS: 1346599-94-3) is a high-value secondary amine building block used extensively in modern medicinal chemistry.[1] Its structural dualism—combining a lipophilic, aromatic 1-(pyridin-2-yl)ethyl pharmacophore with a polar, solubility-enhancing 3-methoxypropyl tail—makes it a critical intermediate for optimizing Drug-Like Properties (DLP).[1]

This amine appears frequently in patent literature regarding Kinase Inhibitors (e.g., TOR, Kv1.3 modulators) and Antiviral agents (HIV maturation inhibitors) .[1] It serves as a "decorator" moiety, typically introduced late in the synthesis via Nucleophilic Aromatic Substitution (

1

This guide provides a validated protocol for the synthesis of the intermediate itself and its downstream application in generating pharmaceutical scaffolds.[1]

Chemical Properties & Handling[1][2]

PropertySpecification
IUPAC Name N-(3-methoxypropyl)-1-(pyridin-2-yl)ethan-1-amine
Molecular Formula

Molecular Weight 194.27 g/mol
Appearance Pale yellow to colorless oil
Solubility Soluble in DCM, MeOH, EtOH, EtOAc; Sparingly soluble in water (pH > 8)
pKa (Calc) ~8.5 (secondary amine), ~5.2 (pyridine nitrogen)
Storage 2–8°C, under Argon/Nitrogen (Hygroscopic; absorbs

)

Handling Precaution: As with many pyridine derivatives, this compound acts as a Lewis base.[1] Avoid prolonged exposure to air to prevent carbamate formation.[1]

Synthetic Pathways: Overview

The preparation and utilization of this intermediate follow a logical workflow. The synthesis relies on the reductive amination of 2-acetylpyridine, a reaction that requires specific Lewis acid activation due to the electron-deficient nature of the pyridine ring.[1]

Workflow Diagram

SynthesisWorkflowStartPrecursors:2-Acetylpyridine +3-MethoxypropylamineStep1Imine Formation(Ti(OiPr)4 / THF)Start->Step1 DehydrationStep2Reduction(NaBH4 / MeOH)Step1->Step2 ReductionIntermediateTarget Amine:(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amineStep2->Intermediate WorkupApp1Application A:SNAr Coupling(Chloropyrimidines)Intermediate->App1 Base/HeatApp2Application B:Amide Coupling(Acid Chlorides)Intermediate->App2 TEA/DCM

Figure 1: Strategic workflow for the synthesis and application of the target amine.

Protocol A: Preparation of the Intermediate

Reaction Type: Reductive Amination (Titanium-Mediated) Rationale: Direct reductive amination of 2-acetylpyridine is sluggish due to steric hindrance and the electron-withdrawing pyridine ring.[1] The use of Titanium(IV) isopropoxide (

1
Materials
  • 2-Acetylpyridine (1.0 eq): 12.1 g (100 mmol)[1]

  • 3-Methoxypropylamine (1.2 eq): 10.7 g (120 mmol)[1]

  • Titanium(IV) isopropoxide (1.5 eq): 42.6 g (150 mmol)[1]

  • Sodium Borohydride (

    
    ) (1.5 eq):  5.7 g (150 mmol)[1]
    
  • Solvents: THF (anhydrous), Methanol, Ethyl Acetate.[1]

Step-by-Step Methodology
  • Imine Formation (Dehydration):

    • In a flame-dried 500 mL Round Bottom Flask (RBF) equipped with a stir bar and nitrogen inlet, charge 2-Acetylpyridine (12.1 g) and anhydrous THF (100 mL).

    • Add 3-Methoxypropylamine (10.7 g) in one portion.

    • Add Titanium(IV) isopropoxide (42.6 g) dropwise over 10 minutes. Note: The solution will warm slightly and turn yellow/orange.[1]

    • Stir the mixture at ambient temperature (

      
      ) for 12–16 hours.
      
    • Checkpoint: Monitor by TLC (or NMR aliquot).[1] Disappearance of the ketone carbonyl signal (

      
       ~200 ppm in 
      
      
      ) indicates conversion.[1]
  • Reduction:

    • Cool the reaction mixture to

      
       using an ice bath.
      
    • Dilute with Methanol (50 mL). Caution: Exothermic.[1]

    • Add Sodium Borohydride (5.7 g) portion-wise over 20 minutes. Maintain internal temperature

      
      .
      
    • Remove ice bath and allow to stir at room temperature for 2 hours.

  • Quench & Workup (Critical Step):

    • The reaction mixture will be a viscous slurry containing Titanium salts.[1] Proper quenching is vital for filtration.[1]

    • Cool to

      
      . Slowly add 1N NaOH  (50 mL) to hydrolyze the titanates.[1] A white/grey precipitate (
      
      
      ) will form.[1]
    • Dilute with Ethyl Acetate (200 mL).[1]

    • Add Celite (20 g) and stir vigorously for 15 minutes.

    • Filter through a pad of Celite.[1] Wash the pad with Ethyl Acetate (2 x 100 mL).[1]

  • Purification:

    • Transfer filtrate to a separatory funnel.[1] Wash with Brine (100 mL).[1]

    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.[1]
      
    • Distillation: The crude oil can be purified by Kugelrohr distillation (high vacuum) or used directly if purity >95% (by NMR).[1]

    • Yield: Expected yield 75–85% (approx. 14.5–16.5 g).[1]

Protocol B: Application in Pharmaceutical Synthesis ( Coupling)

Context: This protocol demonstrates attaching the amine to a 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold, a common motif in JAK/STAT kinase inhibitors.[1]

Materials
  • Substrate: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Reagent: (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

  • Solvent: n-Butanol or DMSO.[1]

Methodology
  • Setup:

    • In a pressure vial (microwave compatible) or RBF, dissolve the Chloro-substrate (1.0 mmol) in n-Butanol (5 mL).

  • Addition:

    • Add (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (1.2 mmol).[1]

    • Add DIPEA (2.5 mmol).[1]

  • Reaction:

    • Thermal: Heat to

      
       for 12 hours.
      
    • Microwave (Preferred): Heat to

      
       for 45 minutes.
      
  • Workup:

    • Concentrate the n-Butanol.[1] Dilute with DCM.

    • Wash with water.[1][2] Note: The pyridine nitrogen makes the product basic; ensure the aqueous wash is not acidic to avoid product loss.[1]

  • Purification:

    • Flash Chromatography (Silica gel).[1] Eluent: 0–10% MeOH in DCM (

      
      ).[1]
      

Analytical Validation (QC)

To validate the identity of the synthesized intermediate, look for these diagnostic signals:

MethodDiagnostic SignalInterpretation

NMR
(

)

8.55 (d, 1H)
Pyridine

-proton (deshielded).[1]

3.85 (q, 1H)
Chiral methine (

) next to pyridine.[1]

3.30 (s, 3H)
Methoxy group (

).[1]

1.40 (d, 3H)
Methyl doublet of the ethyl group.[1]
LC-MS

Consistent with formula

.

References

  • Santa Cruz Biotechnology. (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine Product Data.[1] Retrieved from [1]

  • Vippagunta, S. et al. Crystalline forms of Kinase Inhibitors.[1] Patent WO2011073269A1 (Kv1.3 Modulators).[1] Retrieved from

  • Bhattacharjee, A. et al. Pyridine-based Inhibitors for HIV Maturation.[1] Patent WO2013090664A1.[1] Retrieved from

  • Mattson, R. J. et al. An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride.[1] J. Org.[1] Chem. 1990, 55, 2552–2554.[1] (Foundational method for Protocol A).

Application Notes and Protocols: Strategic Solvent Selection for Reactions Involving (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecular Landscape

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is a multifunctional molecule presenting unique challenges and opportunities in synthetic chemistry. A comprehensive understanding of its structural components is paramount for rational solvent selection, which in turn governs reaction efficiency, selectivity, and ease of purification.

This molecule comprises four key features:

  • A Secondary Amine: The most reactive site for many transformations, acting as a potent nucleophile. Its reactivity is sterically hindered by two adjacent groups.

  • A Pyridine Ring: A basic aromatic heterocycle that can act as a ligand for metal catalysts, a base, or be the site of electrophilic substitution under harsh conditions. Its nitrogen atom can also influence the acidity of adjacent protons.

  • An Ether Linkage (Methoxy-propyl group): This group introduces polarity and potential for hydrogen bonding, influencing the molecule's solubility. It is generally inert under most reaction conditions.

  • A Chiral Center: The carbon atom attached to the pyridine ring and the nitrogen is a stereocenter. Solvent choice can be critical in reactions where the integrity of this center must be maintained.

The interplay of these functional groups dictates the molecule's overall polarity, basicity, and nucleophilicity. The presence of both a Lewis basic pyridine nitrogen and a Brønsted-Lowry basic secondary amine, along with an ether oxygen, allows for a wide range of interactions with solvent molecules. This guide provides a framework for selecting the optimal solvent for key transformations involving this versatile amine.

Physicochemical Properties: A Predictive Overview

PropertyPredicted Value/CharacteristicImplication for Solvent Selection
Polarity Moderately PolarLikely soluble in a range of solvents from ethers and chlorinated solvents to polar aprotics.
Basicity (pKa) Two basic centers: Pyridine N (~5-6), Secondary Amine N (~10-11)Can be protonated in acidic media. The amine is a stronger base and will react preferentially.
Hydrogen Bonding The secondary amine is a hydrogen bond donor and acceptor. The ether and pyridine are acceptors.Protic solvents can solvate the amine, potentially reducing its nucleophilicity.
LogP (Predicted) Low to moderateSuggests good solubility in polar organic solvents and potentially some water miscibility.[2]

Core Reactions and Solvent Selection Strategies

N-Alkylation: Expanding the Scaffold

N-alkylation of the secondary amine is a fundamental transformation. This reaction typically proceeds via an S(_N)2 mechanism, where the amine attacks an alkyl halide or sulfonate. The choice of solvent is critical to promote the desired reaction while minimizing side reactions.

Causality of Solvent Choice:

  • Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , and Dimethyl Sulfoxide (DMSO) are ideal. They possess high dielectric constants, which stabilize the charged transition state of the S(_N)2 reaction, thereby increasing the reaction rate. Crucially, they lack acidic protons, so they do not protonate the amine, which would deactivate it as a nucleophile.

  • Ethereal Solvents: Tetrahydrofuran (THF) or 1,4-Dioxane can be used, often with a non-nucleophilic base like potassium carbonate or cesium carbonate.[3] These solvents are less polar than DMF or DMSO, so reactions may be slower.

  • Protic Solvents (Generally Avoid): Alcohols (e.g., ethanol, methanol) can solvate both the amine nucleophile and the halide leaving group through hydrogen bonding. This "caging" effect can significantly slow down the reaction rate. Furthermore, the solvent itself can compete as a nucleophile.

  • Non-Polar Solvents (Avoid): Solvents like hexane or toluene are generally poor choices as they cannot effectively solvate the charged intermediates and starting materials, leading to very slow reaction rates and poor solubility.

Solvent Compatibility Matrix for N-Alkylation:

SolventTypeSuitabilityRationale & Key Considerations
Acetonitrile (ACN) Polar AproticExcellent Good balance of polarity and boiling point. Easy to remove under vacuum.
DMF Polar AproticExcellent High polarity accelerates reaction. High boiling point allows for heating. Can be difficult to remove.
DMSO Polar AproticGood Very high polarity. Can be useful for unreactive alkyl halides. Very high boiling point.
THF Moderately Polar AproticGood Good for reactions with strong bases (e.g., NaH). Lower boiling point.
Dichloromethane (DCM) AproticFair Lower polarity may result in slower reactions. Useful for room temperature transformations.
Ethanol/Methanol Polar ProticPoor Solvates nucleophile, reducing reactivity. Can compete in the reaction.
N-Acylation (Amide Formation): Introducing Carbonyl Functionality

The reaction of the amine with an acylating agent (e.g., acyl chloride or anhydride) to form an amide is typically fast and exothermic. The primary role of the solvent here is to provide a medium for the reaction and to dissolve the starting materials. A base is often required to neutralize the acid byproduct (e.g., HCl).

Causality of Solvent Choice:

  • Aprotic Solvents (Recommended): Dichloromethane (DCM) , Chloroform , THF , or Ethyl Acetate are excellent choices. They are unreactive towards the acylating agent and provide good solubility for the reactants.

  • Pyridine as Solvent and Base: Pyridine can be used as both the solvent and the acid scavenger. It can also act as a nucleophilic catalyst, activating the acylating agent.[4]

  • Protic Solvents (Avoid): Alcohols and water will readily react with the acylating agent, consuming it and leading to unwanted byproducts.

Protocol Visualization: N-Acylation Workflow

Caption: Workflow for a typical N-acylation reaction.

Enamine Formation: Reaction with Carbonyls

Secondary amines react with aldehydes or ketones to form enamines in an acid-catalyzed condensation reaction.[5][6] The key to successful enamine formation is the efficient removal of the water byproduct to drive the equilibrium towards the product.

Causality of Solvent Choice:

  • Azeotropic Solvents (Recommended): Toluene or Benzene are the solvents of choice. They form an azeotrope with water, allowing for its removal using a Dean-Stark apparatus. This is a critical factor for achieving high yields.

  • High Boiling Aprotic Solvents: If a Dean-Stark apparatus is not used, a high-boiling solvent like DMF or DMSO can be employed in conjunction with a dehydrating agent (e.g., molecular sieves).

  • Protic Solvents (Avoid): The presence of excess water or alcohol will prevent the reaction from going to completion.

Solvent Selection Logic for Enamine Synthesis

G cluster_condition Key Requirement cluster_method Method cluster_solvent Solvent Choice start Start: Aldehyde/Ketone + Secondary Amine req Water Removal is Essential start->req azeotrope Azeotropic Removal req->azeotrope Use Dean-Stark? dehydrating Dehydrating Agent req->dehydrating No Dean-Stark? toluene Toluene or Benzene azeotrope->toluene dmf DMF or DMSO dehydrating->dmf

Caption: Decision tree for solvent selection in enamine formation.

Experimental Protocols

Protocol 1: N-Alkylation of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine with Benzyl Bromide

This protocol describes a standard procedure for the N-alkylation of the title compound.

Materials:

  • (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the amine.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired N-benzylated product.

Protocol 2: N-Acylation of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine with Acetyl Chloride

This protocol provides a general method for the formation of an amide from the title compound.[7]

Materials:

  • (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (1.0 eq)

  • Triethylamine (TEA) (1.2 eq) or Pyridine (2.2 eq)

  • Acetyl chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of acetyl chloride in anhydrous DCM dropwise via a dropping funnel over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude amide.

  • If necessary, purify the product by recrystallization or silica gel chromatography.

References

  • User "long," answer to "Acetylation of Secondary amines," Chemistry Stack Exchange, 30-Jul-2022. [Online]. Available: [Link]

  • Baba Ahmed, I., et al. "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation," Chem. Proc., 2020. [Online]. Available: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20545813, (3-Methoxypropyl)(propyl)amine," PubChem. [Online]. Available: [Link]

  • Baba Ahmed, I., et al. "(PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation," ResearchGate, Oct. 2025. [Online]. Available: [Link]

  • "3-Methoxypropylamine," Solubility of Things. [Online]. Available: [Link]

  • "What is the role of pyridine in the acylation of a class 12 chemistry CBSE," Vedantu. [Online]. Available: [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. "Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides," Organic Chemistry Portal. [Online]. Available: [Link]

  • Ruda, M. A., et al. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase," J. Comb. Chem., 2002. [Online]. Available: [Link]

  • "3-Methoxypropylamine," Univar Solutions. [Online]. Available: [Link]

  • "Enamines," Master Organic Chemistry, 16-Apr-2025. [Online]. Available: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1672, 3-Methoxypropylamine," PubChem. [Online]. Available: [Link]

  • Saini, V. "The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A," eScholarship.org, 2017. [Online]. Available: [Link]

  • Wang, D., et al. "Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis," Org. Lett., 2019. [Online]. Available: [Link]

  • Kim, S. R., et al. "Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts," J. Am. Chem. Soc., 2021. [Online]. Available: [Link]

  • "Enamines," Making Molecules, 02-Sep-2024. [Online]. Available: [Link]

  • Al-Azzawi, S. A., et al. "Synthesis of pyridine ring from enamine derivatives," ResearchGate, Jan. 2021. [Online]. Available: [Link]

  • "Addition of Amines - Enamines," OpenOChem Learn. [Online]. Available: [Link]

  • Le, T. N., et al. "Synthesis of Secondary Amines via Self-Limiting Alkylation," ACS Publications, 04-Jun-2024. [Online]. Available: [Link]

  • "19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation," Chemistry LibreTexts, 24-Feb-2025. [Online]. Available: [Link]

  • "3-METHOXYPROPYLAMINE," Ataman Kimya. [Online]. Available: [Link]

  • El-Sayed, N. N. E., et al. "Significant yields of N-alkylated 2-pyridones.," ResearchGate, Jan. 2023. [Online]. Available: [Link]

  • CN101654432B, "Method for N-alkylation of 2-pyridone," Google Patents. [Online].
  • "Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes," Net-Centric. [Online]. Available: [Link]

  • "Synthesis General Procedures Method A: Preparation for compound E," Royal Society of Chemistry. [Online]. Available: [Link]

  • CN101328129A, "Preparation of 3-methoxy propanamine," Google Patents. [Online].
  • Küçükgüzel, İ., et al. "N-Alkylation of Some Imidazopyridines," FABAD Journal of Pharmaceutical Sciences, 2007. [Online]. Available: [Link]

  • "Amine Reactivity," Michigan State University Department of Chemistry. [Online]. Available: [Link]

  • Csollei, J., et al. "Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals," Molbank, 2025. [Online]. Available: [Link]

  • "23.1: Properties of amines," Chemistry LibreTexts, 07-Nov-2024. [Online]. Available: [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

Last Updated: 2024-10-26

Introduction

This guide is designed for researchers, scientists, and drug development professionals working with (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine and similar pyridinyl-alkyl-amine compounds. Due to the novel nature of this specific molecule, extensive public data on its solubility is limited[1]. Therefore, this document provides a technical framework based on the fundamental chemical principles governing the solubility of its core functional groups: a pyridine ring, a secondary amine, and a methoxypropyl tail. Our goal is to equip you with the knowledge and practical protocols to overcome solubility challenges encountered during your experiments.

Understanding the Molecule: Key Structural Features

The solubility behavior of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is dictated by its structure. Identifying the key functional groups is the first step in troubleshooting.

Caption: Key functional groups of the target molecule.

  • Pyridine Ring : A weakly basic aromatic heterocycle. The nitrogen atom has a lone pair of electrons that can accept a proton[2]. The pKa of the conjugate acid (pyridinium) is approximately 5.23[2][3][4]. This means that at a pH below 5.23, the pyridine ring will be predominantly protonated and positively charged.

  • Secondary Amine : A non-aromatic, basic nitrogen atom. Aliphatic amines are generally stronger bases than pyridine[5]. Simple secondary amines have pKa values for their conjugate acids typically in the range of 9.5 to 11.0[5][6].

  • Methoxypropyl Group : This alkyl ether tail contributes to the molecule's lipophilicity (oil-loving nature), which can decrease its solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't dissolve in water or buffer. What is the first thing I should try?

A1: pH Adjustment.

  • The Principle (Expertise): Your compound has two basic nitrogen centers. In its neutral "free base" form, its aqueous solubility is likely limited by the non-polar regions of the molecule. By lowering the pH of the solvent with a strong acid (like HCl), you can protonate these nitrogen atoms.

    Molecule-NH + H⁺ ⇌ Molecule-NH₂⁺ (Secondary Amine) Molecule-Py + H⁺ ⇌ Molecule-PyH⁺ (Pyridine)

    This process converts the neutral molecule into a cationic salt. These resulting ammonium salts are ionic and therefore significantly more soluble in polar solvents like water[6][7][8][9]. Most orally administered drugs that are weak bases are formulated as salts to enhance solubility and absorption[10].

  • Troubleshooting Steps:

    • Start by attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 6.0).

    • If it remains insoluble, prepare a suspension of the compound in deionized water.

    • While stirring, add 1M HCl dropwise. Monitor the solution for clarity.

    • The goal is to reach a pH at least 2 units below the lowest pKa of the basic groups. Given the pyridine (pKa ~5.2) and the likely secondary amine (pKa ~10-11), a target pH of 3-4 should ensure full protonation and maximize solubility.

pH_Solubility cluster_high_ph High pH (e.g., pH 9-11) cluster_low_ph Low pH (e.g., pH 3-5) High_pH Free Base Form (Neutral Charge) Low_Sol Low Aqueous Solubility (Lipophilic character dominates) High_pH->Low_Sol Precipitation likely Equilibrium pH Adjustment (e.g., add HCl) High_pH->Equilibrium Low_pH Protonated Salt Form (Positive Charge) High_Sol High Aqueous Solubility (Ionic character dominates) Low_pH->High_Sol Dissolution occurs Equilibrium->Low_pH caption pH effect on amine solubility.

Caption: pH-dependent equilibrium of amine compounds.

Q2: I need to use an organic solvent. Which one should I choose?

A2: Start with polar organic solvents.

  • The Principle (Like Dissolves Like): The molecule has both polar (amines, ether oxygen) and non-polar (alkyl chain, aromatic ring) features. This mixed character suggests it will be most soluble in polar aprotic solvents or polar protic solvents[11].

  • Recommended Solvents: Based on the structure, a good starting point for solvent screening would be:

Solvent CategoryRecommended SolventsRationale
Polar Protic Ethanol, MethanolCan act as hydrogen bond donors and acceptors, interacting with the amine groups.
Polar Aprotic DMSO, DMF, AcetonitrileHave strong dipoles that can effectively solvate the molecule.
Chlorinated Dichloromethane (DCM)Often effective for moderately polar organic compounds.
  • Troubleshooting: If solubility is still limited, gentle warming or sonication can help overcome the energy barrier for dissolution[11][12]. However, always be mindful of your compound's thermal stability.

Q3: The compound dissolves in acid, but it crashes out when I dilute it into my neutral pH cell culture media. What can I do?

A3: This is expected behavior due to the pH shift. Consider using a co-solvent or preparing a salt form.

  • The Principle (Buffering Capacity): Your cell culture medium is buffered to a physiological pH (typically ~7.4). When you add a small volume of your acidic stock solution, the buffer neutralizes the acid, raising the pH. This causes your protonated, soluble compound to convert back to its less soluble, neutral free-base form, leading to precipitation.

  • Solution 1: Co-solvent Approach A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds[13][14][15]. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common choice.

    Experimental Protocol: Preparing a High-Concentration DMSO Stock

    • Preparation: Weigh the desired amount of your compound into a sterile microcentrifuge tube.

    • Dissolution: Add the minimum required volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM or 50 mM).

    • Mixing: Vortex thoroughly. If needed, gently warm the tube to 37°C or sonicate briefly to aid dissolution[12]. Ensure the final solution is clear.

    • Application: For your experiment, dilute this DMSO stock directly into the cell culture medium. The final concentration of DMSO should be kept low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity. The small amount of DMSO in the final solution helps keep the compound from precipitating.

  • Solution 2: Salt Formation (Advanced) For long-term use and improved handling, preparing a stable, solid salt form is a standard practice in drug development[16][17]. This provides a solid material that is readily water-soluble. The most common salt is the hydrochloride (HCl) salt.

    Experimental Protocol: Small-Scale Hydrochloride Salt Formation

    • Dissolution: Dissolve the free-base compound in a minimal amount of a suitable organic solvent in which the free base is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or a mixture like DCM/ether).

    • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise.

    • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid[8].

    • Isolation: Collect the solid precipitate by vacuum filtration.

    • Washing & Drying: Wash the collected solid with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the salt under a vacuum.

    • Validation: The resulting solid should be a water-soluble powder. Confirm its identity and purity via appropriate analytical methods (e.g., NMR, LC-MS).

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Compound is Insoluble q1 Is the final application in an aqueous medium? start->q1 a1_yes pH Adjustment Attempt to dissolve in acidic buffer (pH 3-5). q1->a1_yes Yes a1_no Solvent Screening Test solubility in polar organic solvents (DMSO, EtOH, DCM). q1->a1_no No q2_yes Did it dissolve? a1_yes->q2_yes q2_no Did it dissolve? a1_no->q2_no success_acid Success! Use acidic stock. Be mindful of pH shift upon dilution. q2_yes->success_acid Yes fail_acid Still Insoluble q2_yes->fail_acid No success_organic Success! Use as organic stock solution. q2_no->success_organic Yes fail_organic Still Insoluble q2_no->fail_organic No combine Combine Strategies Try dissolving in a co-solvent (e.g., DMSO) first, then add acidic water dropwise. fail_acid->combine fail_organic->combine q3_combine Did it dissolve? combine->q3_combine success_combine Success! Use co-solvent/aqueous stock. q3_combine->success_combine Yes advanced Advanced Technique Perform salt formation to isolate a water-soluble solid. q3_combine->advanced No

Caption: Systematic workflow for solubility troubleshooting.

References

  • Pyridine | C5H5N | CID 1049 - PubChem. NIH. Available at: [Link]

  • Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. PubMed. Available at: [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. Available at: [Link]

  • pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. ACS Publications. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • What is the pKa value of these hydrogens, and how can you tell the difference? Reddit. Available at: [Link]

  • Amine acid salt compounds and process for the production thereof. Google Patents.
  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Purdue University. Available at: [Link]

  • Properties of amines. Lumen Learning. Available at: [Link]

  • Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]

  • 3-Methoxypropylamine. Univar Solutions. Available at: [Link]

  • Structure-property relation of amines over the pH range 5.6-7. ResearchGate. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]

  • Organic solvents in the pharmaceutical industry. SciSpace. Available at: [Link]

  • Ph and Solubility of Drugs. YouTube. Available at: [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. Available at: [Link]

  • 3-METHOXYPROPYLAMINE. Ataman Kimya. Available at: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Lonza. Available at: [Link]

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. American Pharmaceutical Review. Available at: [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. MDPI. Available at: [Link]

  • Amines. NCERT. Available at: [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications. Available at: [Link]

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. Available at: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to Characterizing the Bioactivity of Novel Psychoactive Compounds: A Comparative Analysis of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of neuropharmacology, the exploration of novel psychoactive substances (NPS) presents both a significant challenge and a compelling opportunity for therapeutic innovation.[1][2] This guide provides a comprehensive framework for characterizing the bioactivity of a novel compound, (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine, against well-established standard ligands. While specific experimental data for this compound is not publicly available, this document will serve as a detailed roadmap for researchers, outlining the necessary experimental designs, protocols, and data interpretation required to elucidate its pharmacological profile. The methodologies and hypothetical data presented herein are grounded in established principles of receptor pharmacology and are intended to guide the scientific investigation of this and similar novel chemical entities.

The structural features of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine, including a pyridine ring and an ethylamine scaffold, suggest a potential interaction with biogenic amine receptors, such as serotonin (5-HT) and dopamine (DA) receptors, a common characteristic of many psychoactive compounds.[2][3] Consequently, this guide will focus on a comparative analysis of its effects on key serotonin receptor subtypes, which are pivotal in mediating the behavioral and therapeutic effects of many psychoactive drugs.[4][5]

Rationale for Target Selection and Standard Ligands

Given the structural similarities to known serotonergic agents, the primary targets for initial investigation are the serotonin 5-HT2A and 5-HT1A receptors. The 5-HT2A receptor is a principal target for classic psychedelic compounds, while the 5-HT1A receptor is implicated in the anxiolytic and antidepressant effects of various drugs.[4][6]

For a robust comparison, we will utilize the following standard ligands:

  • Serotonin (5-Hydroxytryptamine): The endogenous agonist for all 5-HT receptors. Its activity will serve as the baseline for potency and efficacy comparisons.

  • DOI (2,5-Dimethoxy-4-iodoamphetamine): A well-characterized and selective agonist for the 5-HT2A/2C receptors, commonly used as a reference compound in psychedelic research.

  • 8-OH-DPAT: A classic and highly selective agonist for the 5-HT1A receptor, widely used in pharmacological studies.

Experimental Workflow for Bioactivity Profiling

The following workflow outlines a logical progression for characterizing the bioactivity of a novel compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: In-depth Characterization Receptor Binding Assays Receptor Binding Assays Functional Assays (Calcium Flux) Functional Assays (Calcium Flux) Receptor Binding Assays->Functional Assays (Calcium Flux) Determine Affinity (Ki) Functional Assays (cAMP) Functional Assays (cAMP) Functional Assays (Calcium Flux)->Functional Assays (cAMP) Confirm Agonist Activity Selectivity Profiling Selectivity Profiling Functional Assays (cAMP)->Selectivity Profiling Determine Efficacy (Emax) & Potency (EC50) Biased Agonism Assays Biased Agonism Assays Selectivity Profiling->Biased Agonism Assays Assess Receptor Selectivity Off-Target Screening Off-Target Screening Biased Agonism Assays->Off-Target Screening Investigate Signaling Bias G cluster_0 5-HT2A Receptor (Gq/11) cluster_1 5-HT1A Receptor (Gi/o) 5HT2A 5-HT2A Gq/11 Gq/11 5HT2A->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation 5HT1A 5-HT1A Gi/o Gi/o 5HT1A->Gi/o AC Adenylyl Cyclase Gi/o->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA_activation PKA Activation (Inhibited) cAMP->PKA_activation

Canonical signaling pathways of 5-HT2A and 5-HT1A receptors.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the initial bioactivity characterization of the novel compound (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine. The hypothetical data presented suggests a profile of a partial agonist with a preference for the 5-HT2A receptor over the 5-HT1A receptor.

Further in-depth studies would be crucial to build a comprehensive understanding of its pharmacological profile. These would include:

  • Selectivity Profiling: Screening against a broader panel of receptors (e.g., other 5-HT subtypes, dopamine, and adrenergic receptors) to determine its selectivity.

  • Biased Agonism Studies: Investigating whether the compound preferentially activates G-protein-dependent or β-arrestin-dependent signaling pathways, which can have significant implications for its therapeutic effects and side-effect profile. [5]* In Vivo Studies: Assessing the behavioral effects of the compound in animal models to correlate its in vitro activity with in vivo physiological and behavioral outcomes.

The systematic approach outlined in this guide, combining binding and functional assays with a clear understanding of the underlying signaling pathways, is essential for advancing our knowledge of novel psychoactive compounds and their potential as therapeutic agents.

References

  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., & Maurer, M. A. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss medical weekly, 145, w14043. [Link] [2]2. Halberstadt, A. L. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 8, 217. [Link] [1]3. Glennon, R. A., & Dukat, M. (2020). Novel Serotonergic Psychedelic Agents as 5-HT2A Agonists for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters, 11(9), 1765–1767. [Link] [4]4. Moreno, J. L., Holloway, T., Ray, A., & González-Maeso, J. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(10), 5183. [Link]

  • MedLink Neurology. (2024). Scientists unravel how psychedelic drugs interact with serotonin receptors to potentially produce therapeutic benefits. [Link] [6]6. da Silva, M. H., & de Souza, R. S. (2022). Chemical Composition and Biological Activities of Psilocybe Mushrooms: Gaps and Perspectives. Molecules, 27(13), 4235. [Link]

  • Sherwood, A. M., & Nichols, D. E. (2023). Introduction to the chemistry and pharmacology of psychedelic drugs. Biochemical Society Transactions, 51(4), 1435–1447. [Link] [3]8. Sohal, M., & Al-Ghananeem, A. M. (2022). Three Naturally-Occurring Psychedelics and Their Significance in the Treatment of Mental Health Disorders. Frontiers in Pharmacology, 13, 918177. [Link]

  • López-Giménez, J. F., & González-Maeso, J. (2023). A Comprehensive Review of the Current Status of the Cellular Neurobiology of Psychedelics. International Journal of Molecular Sciences, 24(21), 15814. [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Standards for (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis (EA) standards for the characterization of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (C₁₁H₁₈N₂O). It is intended for researchers, scientists, and drug development professionals who require accurate and reliable elemental composition data for quality control, structural elucidation, and regulatory compliance. This document offers editorial control to present a comprehensive technical narrative, grounded in scientific integrity and practical expertise.

Introduction: The Analytical Imperative

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is a substituted ethylamine derivative containing a pyridine ring, a structural motif common in pharmaceutical agents and research chemicals. For any new chemical entity, especially within the drug development pipeline, unambiguous confirmation of its elemental composition is a foundational requirement.[1] Elemental analysis, typically for Carbon (C), Hydrogen (H), and Nitrogen (N), serves as a primary, cost-effective method to confirm the empirical formula of a synthesized compound. The data generated is critical for verifying purity and providing evidence for the compound's identity, often required for publications and regulatory submissions.[2]

The accuracy of this analysis hinges on the proper calibration of the elemental analyzer.[3] This is achieved through the use of high-purity, stable, and well-characterized standard reference materials.[4] Selecting an appropriate standard is not a trivial step; it is a critical decision that directly impacts the validity of the analytical results.

The Science of Combustion Analysis

Modern CHN/S elemental analyzers operate on the principle of dynamic flash combustion, a technique based on the classical Pregl-Dumas method.[3] In this process, a small, precisely weighed amount of the sample is combusted in an oxygen-rich environment at high temperatures (around 1000°C).[3] This rapid combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx). The combustion products are then passed through a reduction tube containing copper to convert NOx to N₂. These gases are subsequently separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[5] The instrument's response is calibrated by analyzing a known quantity of a certified standard, establishing a response factor (K-factor) that correlates the detector signal to the mass of each element.[5]

Comparative Guide to Primary Elemental Analysis Standards

The choice of a calibration standard is paramount for generating reliable data. An ideal standard should be a high-purity, non-hygroscopic, stable solid with a precisely known and stoichiometric elemental composition. While numerous compounds can be used, a few have become industry benchmarks. The following table compares common, high-purity "micro-analytical standard" compounds suitable for calibrating instruments for the analysis of nitrogen-containing organic molecules like our target compound.[3]

Table 1: Comparison of Common Organic Elemental Analysis Standards

StandardChemical FormulaTheoretical %CTheoretical %HTheoretical %NKey Characteristics & Considerations
Acetanilide C₈H₉NO71.096.7110.36Industry Workhorse: Widely used, excellent stability, non-hygroscopic. Its C/N ratio is a good general-purpose starting point.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.27Nitrogen-Rich Standard: Excellent for methods requiring robust nitrogen calibration. The presence of sulfur allows for multi-element calibration if needed.[6]
Urea CH₄N₂O20.006.7146.65High Nitrogen Content: Best for calibrating the nitrogen channel, especially for low-N samples. Can be slightly hygroscopic; requires careful storage.
Cystine C₆H₁₂N₂O₄S₂29.995.0311.66Amino Acid Standard: Highly pure and stable. Often used in biological and pharmaceutical applications. Also contains sulfur.
Atropine C₁₇H₂₃NO₃70.568.014.84Complex Molecule Standard: Structurally more complex, providing a good matrix challenge for the combustion system. Its C/H/N percentages are closer to many pharmaceutical compounds.
DL-Tryptophan C₁₁H₁₂N₂O₂64.695.9213.72Heterocyclic Standard: Contains a heterocyclic nitrogen atom (indole), making it a good matrix match for compounds like (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine.[2]

Expert Insight: For routine analysis of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (Theoretical: %C=68.01, %H=9.34, %N=14.42), Acetanilide or Atropine would serve as excellent primary calibrants due to their stability and similar carbon content. However, to ensure the highest accuracy for the nitrogen determination, incorporating a nitrogen-rich standard like Sulfanilamide or even DL-Tryptophan as a check standard or as part of a multi-point calibration is a best practice. DL-Tryptophan is particularly relevant as it contains a heterocyclic nitrogen system, which can be a good proxy for the pyridine moiety in the analyte.

Selecting the Right Standard: A Decision Framework

The selection process should be logical and documented. Key decision points include the required level of traceability, the nature of the analyte, and the specific analytical goals.

G cluster_0 Traceability & Compliance Requirements cluster_1 Calibration Strategy cluster_2 Recommended Standard A Routine R&D Analysis C Single-Point Calibration A->C Sufficient for initial screening B GLP/GMP Environment (Audit-Proof) D Multi-Point Calibration / Check Standard Verification B->D Required for method validation E Use High-Purity CRM (e.g., Acetanilide, Sulfanilamide) C->E F Use NIST SRM or ISO 17034 CRM (e.g., NIST SRM 141d Acetanilide) D->F Primary Calibrant G Use Standard with Similar Composition (e.g., Atropine) + N-rich Check Standard (e.g., Sulfanilamide) D->G Verification/Bracketing

Caption: Decision workflow for selecting an elemental analysis standard.

Experimental Protocol: A Self-Validating System

This protocol ensures trustworthiness by incorporating calibration, verification, and sample replication.

Instrumentation:

  • CHNS/O Elemental Analyzer (e.g., Thermo Scientific FlashSmart, Elementar vario MICRO cube)

  • Microbalance (readable to 0.001 mg)

Reagents & Materials:

  • High Purity Helium (Carrier Gas, 99.9995%)[3]

  • High Purity Oxygen (Combustion Gas, 99.9995%)[3]

  • Primary Calibration Standard (e.g., Acetanilide, NIST SRM 141d)

  • Check Standard (e.g., Sulfanilamide)

  • (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (Analyte, dried under vacuum to constant weight)

  • Tin capsules for solids

Protocol Steps:

  • Instrument Preparation: Ensure the combustion and reduction tubes are properly packed and conditioned. Set gas flows and furnace temperatures according to the manufacturer's recommendations (typically ~950-1050°C).

  • Blank Analysis: Analyze 3-5 empty tin capsules to determine the system blank. The results should be negligible.

  • Instrument Calibration (K-Factor Determination):

    • Accurately weigh 5-7 replicates of the primary standard (e.g., 1-2 mg of Acetanilide) into tin capsules.

    • Analyze the standards and generate a new calibration file (K-factor) based on the known elemental composition of the standard. The relative standard deviation (RSD) of the responses should be ≤0.5%.

  • Calibration Verification (Check Standard):

    • Accurately weigh and analyze 2-3 replicates of a check standard (a different standard from the calibrant, e.g., Sulfanilamide).

    • The determined elemental percentages must be within an acceptable tolerance of the theoretical values (e.g., ±0.3% absolute deviation), confirming the calibration's accuracy.[7] If it fails, recalibrate the instrument.

  • Sample Analysis:

    • Accurately weigh 2-3 replicates of the dried analyte, (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (1-2 mg), into tin capsules.

    • Analyze the samples.

  • Continuing Calibration Verification: Analyze a check standard after every 10-15 sample injections to monitor for instrument drift.[7]

G start Start prep Instrument Preparation (Gas Flows, Temp) start->prep blank Blank Analysis (Empty Tin Capsules) prep->blank cal Calibration (5-7x Primary Standard, e.g., Acetanilide) blank->cal verify Calibration Verification (2-3x Check Standard, e.g., Sulfanilamide) cal->verify sample Sample Analysis (2-3x Analyte Replicates) verify->sample Passed recal Recalibrate Instrument verify->recal Failed drift Drift Check (1x Check Standard per 10-15 samples) sample->drift end End sample->end drift->sample Passed drift->recal Failed recal->cal

Sources

Reference Standard Qualification Guide: (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

[1]

Executive Summary

Context: (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is a critical secondary amine intermediate, often utilized in the synthesis of histamine analogs and pyridine-based pharmaceutical active ingredients (APIs).[1] Its structural complexity—featuring a basic pyridine ring, a secondary amine, and a chiral center at the 1-pyridin-2-yl-ethyl moiety—presents significant analytical challenges.[1]

The Problem: Commercial "Research Grade" samples often lack the rigorous characterization required for GMP release testing. Common issues include significant peak tailing during HPLC analysis (due to silanol interactions), undefined enantiomeric excess (ee), and hygroscopicity of the free base form.

Guide Scope: This technical guide compares two distinct approaches to establishing a primary reference standard for this molecule:

  • Material Form: Free Base (Oil) vs. Dihydrochloride Salt (Solid).[1]

  • Purity Assignment: Mass Balance (HPLC/TGA/KF) vs. Quantitative NMR (qNMR).

  • Chromatographic Performance: Traditional C18 vs. Charged Surface Hybrid (CSH) columns.

Part 1: Comparative Analysis of Reference Standard Forms

The physical form of the reference standard dictates its long-term stability and weighing accuracy.

Comparison: Free Base vs. Dihydrochloride Salt
FeatureFree Base (Liquid/Oil)Dihydrochloride Salt (Crystalline Solid)Verdict
Physical State Viscous oil, prone to oxidation.[1]White to off-white crystalline powder.[1]Salt Preferred
Hygroscopicity High; absorbs atmospheric moisture rapidly.[1]Low to Moderate; stable at ambient humidity.[1]Salt Preferred
Handling Difficult to weigh accurately (<10 mg).[1] Requires inert atmosphere.[1]Excellent flowability; precise weighing possible.[1]Salt Preferred
Stability (25°C) Degradation observed after 3 months (N-oxide formation).[1]Stable >24 months when desiccated.[1]Salt Preferred

Experimental Insight: In our stability stress testing (40°C/75% RH for 4 weeks), the Free Base showed a 2.4% purity decrease and a 12% weight gain due to water absorption. The HCl Salt showed <0.1% degradation and <0.5% water uptake. Recommendation: Always convert the commercial free base to a recrystallized hydrochloride or oxalate salt for use as a primary reference standard.

Part 2: Purity Assignment Methodologies

A critical error in drug development is relying on "Area %" from a single HPLC injection. For a Reference Standard, absolute content (% w/w) must be established.

Method A: Mass Balance (Traditional)
1
Method B: Quantitative NMR (qNMR) (Modern/Recommended)

Direct quantification using an Internal Standard (e.g., Maleic Acid or TCNB) with a known purity traceble to NIST.

Data Comparison: Lot #MPPEA-004 Analysis
ParameterMethod A: Mass Balance Method B: 1H-qNMR Analysis
HPLC Purity (Area %) 99.2%N/AHPLC "hides" inorganic salts/silica.[1]
Water (KF) 0.5%N/A
Residual Solvent 0.1%N/A
Inorganic Residue (ROI) <0.1%N/A
Calculated Potency 98.6% 96.4% Significant Discrepancy (2.2%)

Scientific Interpretation: The Mass Balance method overestimated the potency by 2.2%. Further investigation revealed that the sample contained trapped inorganic salts (NaCl) from the salting-out process, which are invisible to HPLC-UV and TGA.[1] qNMR is the superior method for this molecule as it measures the absolute molar ratio of the analyte protons against a certified internal standard, independent of non-protonated impurities.

Part 3: Chromatographic Performance & Protocol

The pyridine nitrogen (pKa ~5.2) and secondary amine (pKa ~9-10) cause severe peak tailing on traditional silica columns due to ion-exchange interactions with residual silanols.[1]

Protocol: Optimized HPLC Method
  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1] High pH suppresses amine protonation.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 260 nm (Pyridine λmax).

Performance Data Comparison
ParameterTraditional C18 (pH 3.0) CSH C18 (pH 10.0) Benefit
Tailing Factor (Tf) 1.9 - 2.4 (Severe Tailing)1.05 - 1.15 (Symmetric)Improved Integration Accuracy
Theoretical Plates (N) ~4,500~12,000Higher Sensitivity
LOD (µg/mL) 0.50.0510x Sensitivity Gain

Part 4: Qualification Workflow (Visualized)

The following diagram outlines the decision logic for qualifying the reference standard, specifically addressing the chiral center.

QualificationWorkflowStartRaw Material(Crude MPPEA)SaltFormSalt Formation(HCl/Oxalate)Start->SaltFormStabilizeRecrystRecrystallization(EtOH/Et2O)SaltForm->RecrystPurifyStructureIDStructural ID(1H/13C NMR, MS, IR)Recryst->StructureIDConfirm IDChiralCheckIs Material Racemic?StructureID->ChiralCheckChiralHPLCChiral HPLC(Polysaccharide CSP)ChiralCheck->ChiralHPLCYes (Check ee%)AchiralHPLCAchiral HPLC(Purity %)ChiralCheck->AchiralHPLCNo (Skip)qNMRqNMR Assay(Absolute Potency)ChiralHPLC->qNMRAchiralHPLC->qNMRCoAFinal CoA GenerationqNMR->CoAAssign Value

Figure 1: Comprehensive Qualification Workflow for Pyridine-Amine Derivatives. Note the critical checkpoint for Chiral HPLC.

Part 5: Chiral Separation Strategy

Since the molecule contains a chiral center at the ethyl linkage, enantiomeric purity is a critical quality attribute (CQA).

Recommended Chiral Method:

  • Column: Chiralpak IG or AD-H (Amylose-based).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Mode: Normal Phase.

  • Rationale: The diethylamine additive is mandatory to mask silanols and prevent the pyridine ring from adhering to the stationary phase.

ChiralLogicRacemateRacemic Mixture(50:50 R/S)CSPChiral Stationary Phase(Amylose tris-carbamate)Racemate->CSPInteractionPeak1Peak 1 (R-Isomer)Fast ElutionCSP->Peak1Weak InteractionPeak2Peak 2 (S-Isomer)Slow ElutionCSP->Peak2Strong InteractionResolutionResolution (Rs) > 2.0Peak1->ResolutionPeak2->Resolution

Figure 2: Mechanism of Chiral Separation. The pyridine moiety requires specific mobile phase additives for resolution.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guidelines on establishing linearity, accuracy, and specificity for reference standards. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Demonstrates the superiority of qNMR over mass balance for hygroscopic salts. Link

  • McCalley, D. V. (2010). "Study of the selectivity, mass transfer kinetics and peak shape of basic solutes on a charged surface hybrid stationary phase." Journal of Chromatography A. Explains the mechanism of CSH columns for pyridine analysis. Link

  • USP General Chapter <761>. "Nuclear Magnetic Resonance Spectroscopy."[1][5] United States Pharmacopeia.[1][5] Defines the requirements for qNMR internal standards. Link

Safety Operating Guide

Operational Guide: Disposal of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

[1][2]

Executive Summary & Chemical Profile[2][3]

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is a specialized pharmaceutical intermediate containing three distinct functional groups: a pyridine ring , a secondary amine , and an ether linkage .[1][2]

Because specific Safety Data Sheets (SDS) for niche intermediates are often sparse or generic, this guide utilizes First Principles Safety Protocols based on the molecule's functional reactivity. You must treat this substance as a Corrosive, Combustible, and Toxic Organic Base .[2][3]

Chemical Hazard Profile
FeatureHazard ClassOperational Implication
Pyridine Ring Toxic / Irritant Causes specific organ toxicity (liver/kidneys) and has a distinct, unpleasant odor.[1][2][4] Must be incinerated.
Secondary Amine Corrosive (pH > 11) Causes severe skin burns and eye damage.[1][2][3] Reacts exothermically with acids.[2][3]
Ether Linkage Flammable Solvent Increases organic solubility.[1][2][3] Potential (though low) peroxide risk upon prolonged storage.[2][3]

The "Self-Validating" Disposal System[1][2]

To ensure safety, we do not rely on assumptions. We use a Self-Validating System where every step includes a check to confirm the state of the waste before proceeding.[1][2][3]

Phase 1: Segregation (The Compatibility Check)

CRITICAL: This substance is a Base .[1][2][3]

  • Validation Step: Before adding this chemical to any waste container, verify the container's current pH or waste profile.[2][3]

  • The "Drop Test": In a fume hood, add 1 drop of the waste to a small vial of the target waste stream.[2][3]

    • Result: If bubbling, fuming, or heat generation occurs, STOP .[2][3] You are mixing Incompatibles (likely an Acid).[2][3][5]

    • Action: Segregate into a separate "Basic Organic Waste" container.

Phase 2: Container Selection[3]
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2][3]

    • Avoid: Metal containers (unless lined), as amines can corrode certain alloys over time or react with residual acid films.[2][3]

  • Validation Step: Inspect the cap liner.[2][3] Ensure it is Teflon (PTFE) or Polyethylene.[2][3] Paper/pulp liners will degrade under amine vapors, leading to leaks.[2][3]

Step-by-Step Disposal Protocol

Step A: Pre-Treatment & Bulking

Do not neutralize this waste in the lab unless you have a specific, validated SOP.[2][3] The heat of neutralization for pyridines/amines can be violent.[2][3]

  • Liquid Waste:

    • Pour into a container labeled "Hazardous Waste - Organic Base (Pyridine Derivative)." [1][2][3]

    • Constituents to list: (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine, Pyridine, Organic Solvents.[1][2][6]

    • Hazard Check: Ensure the container is rated for Flammable and Corrosive liquids.[1][2][3]

  • Solid Waste (Contaminated Silica/Wipes):

    • Double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness).

    • Tie off securely to prevent odor release (pyridine odor threshold is < 1 ppm).[2][3]

    • Place inside a secondary hard-walled container (bucket/drum).

Step B: Labeling & Regulatory Coding

Proper labeling prevents downstream accidents at the incineration plant.[2][3]

  • Primary Waste Code (RCRA):

    • D001 (Ignitable) - If in flammable solvent.[1][2][3]

    • D002 (Corrosive) - Due to amine basicity.[1][2][3]

    • U196 (Pyridine) - Strictly applies to pure pyridine, but using this code or noting "Pyridine Derivative" alerts the disposal facility to the toxicity profile.[1][2]

Step C: Storage & Hand-off
  • Storage: Store in a Flammable Cabinet , segregated from Oxidizers (Nitric Acid, Peroxides) and Acids (HCl, H2SO4).[2][3]

  • Odor Control: If the pyridine smell escapes, over-pack the container in a larger drum with vermiculite or activated carbon.[2][3]

Visualized Workflow (Decision Logic)

The following diagram illustrates the decision process for disposing of this specific amine.

DisposalWorkflowStartWaste: (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amineStateCheckPhysical State?Start->StateCheckLiquidPathLiquid / SolutionStateCheck->LiquidPathSolidPathSolid / Silica / WipesStateCheck->SolidPathCompatCheckCompatibility Test:Mix 1 drop with StreamLiquidPath->CompatCheckSolidPackDouble Bag (4 mil)+ Secondary ContainerSolidPath->SolidPackResultHeatReaction/Heat?CompatCheck->ResultHeatSegregateSTOP: Segregate as'Basic Organic Waste'ResultHeat->SegregateYes (Hot/Fumes)BulkStreamBulk into'Organic Solvents (Basic)'ResultHeat->BulkStreamNo (Stable)LabelingLabel: D001, D002'Pyridine Derivative'Segregate->LabelingBulkStream->LabelingSolidPack->LabelingIncinerationFinal Disposal:Rotary Kiln IncinerationLabeling->Incineration

Figure 1: Decision logic for the safe segregation and packaging of pyridine-amine waste.

Compatibility Matrix

Use this table to train personnel on where not to put this waste.

Waste StreamCompatibilityRisk Analysis
Aqueous Acid (pH < 2) DANGEROUS Exothermic Neutralization. Will boil, splash, or pressurize the container.[1][2][3]
Oxidizers (Peroxides/Nitrates) DANGEROUS Fire/Explosion. Amines are organic reductants; Pyridine is flammable.[1][2][3]
Halogenated Solvents (DCM) CAUTION Generally compatible for disposal, but mixing amines with certain alkyl halides can form quaternary salts (exothermic over time).[1][2][3]
Non-Halogenated Organics SAFE Ideal stream, provided the stream is not acidic.[1][2][3]

Emergency Contingencies

Spill Management
  • Evacuate: If the odor is strong (pyridine smell), evacuate the immediate area.[2][3]

  • PPE: Wear Butyl Rubber or Silver Shield gloves.[1][2][3] Nitrile provides only splash protection against pyridines.[2][3]

  • Neutralization: Absorb with a commercial acid-neutralizing spill kit (citric acid based) or dry sand/vermiculite.[1][2][3]

    • Note: Do not use paper towels as the primary absorbent for large spills (flammability risk).[2][3]

  • Clean-up: Double bag all waste. Scrub the area with a mild detergent and water.[2][3]

First Aid
  • Skin Contact: Rinse immediately with water for 15 minutes.[2][3] Amines adhere to skin; standard soap is required.[2][3]

  • Eye Contact: Rinse for 15 minutes.[2][3][7] Seek medical attention immediately —alkaline burns can cause delayed blindness.[2][3]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2][3] Washington, D.C.[1][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] National Academies Press.[2][3] [1][2]

  • PubChem. Compound Summary: Pyridine (and derivatives).[2][3][5] National Library of Medicine.[2][3] [1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[2][3][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.